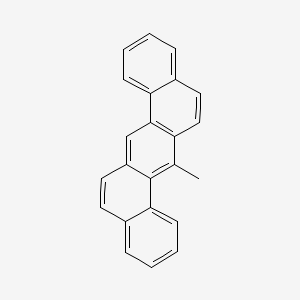
DIBENZ(a,h)ANTHRACENE, 7-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZ(a,h)ANTHRACENE, 7-METHYL- is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H14. It is a derivative of dibenz[a,h]anthracene, which consists of five fused benzene rings. This compound is known for its stability and genotoxic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHYL- typically involves the methylation of dibenz[a,h]anthracene. This can be achieved through various methods, including Friedel-Crafts alkylation, where dibenz[a,h]anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHYL- often involves the distillation of coal tar, a byproduct of coal processing. The compound is then isolated and purified through a series of chemical processes, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DIBENZ(a,h)ANTHRACENE, 7-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, nitro compounds, and halogenated derivatives .
Scientific Research Applications
DIBENZ(a,h)ANTHRACENE, 7-METHYL- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: The compound is studied for its genotoxic effects and its ability to intercalate into DNA, causing mutations.
Medicine: Research is conducted on its potential carcinogenic properties and its role in cancer development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which DIBENZ(a,h)ANTHRACENE, 7-METHYL- exerts its effects involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, leading to mutations and potentially causing cancer. The compound primarily targets the DNA in cells, interfering with replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- DIBENZ(a,j)ANTHRACENE
- BENZO(a)PYRENE
- 7,12-DIMETHYLBENZ(a)ANTHRACENE
Uniqueness
DIBENZ(a,h)ANTHRACENE, 7-METHYL- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other PAHs, it has distinct genotoxic properties and a unique mechanism of action involving DNA intercalation .
Properties
CAS No. |
15595-02-5 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
14-methylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16/c1-15-19-13-12-16-6-2-4-8-20(16)22(19)14-18-11-10-17-7-3-5-9-21(17)23(15)18/h2-14H,1H3 |
InChI Key |
DDUMBJDETNYCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















